![molecular formula C21H22N4O2S B2421291 N-(2,5-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393832-66-1](/img/structure/B2421291.png)
N-(2,5-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
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Description
N-(2,5-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C21H22N4O2S and its molecular weight is 394.49. The purity is usually 95%.
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Scientific Research Applications
Structural Studies and Synthesis
- A study by Artime et al. (2018) explored the synthesis of 1,2,4-triazole derivatives, including similar compounds to N-(2,5-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide, through oxidative cyclization of thiosemicarbazides. This research provides insights into the molecular structures and crystallography of such compounds.
Photophysical and Electrochemical Properties
- Golla et al. (2020) investigated the photophysical and electrochemical properties of compounds structurally related to the chemical , focusing on 4′-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines Golla et al. (2020). Their findings offer valuable information about the intramolecular charge transfer and redox reactions of similar compounds.
Anticonvulsant Activity
- A study by Ahsan et al. (2013) discussed the synthesis of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analogues, including compounds with structural similarities, and evaluated their anticonvulsant activity Ahsan et al. (2013). This provides an understanding of the potential medical applications of such compounds in treating seizures.
Antimicrobial Activity
- Chawla et al. (2010) conducted research on the microwave-assisted synthesis of novel 2-pyrazoline derivatives, including compounds analogous to the chemical , for potential antimicrobial applications Chawla et al. (2010). Their study contributes to understanding the antibacterial and antifungal capabilities of these compounds.
Anticholinesterase Effects
- Altıntop (2020) synthesized new pyrazoline derivatives and evaluated their anticholinesterase effects Altıntop (2020). Given the structural similarities, this research provides insights into the potential of such compounds for treating neurodegenerative disorders.
Electrochromic Materials
- Zhao et al. (2014) investigated polymeric electrochromic materials employing pyrido[4,3-b]pyrazine as an acceptor unit Zhao et al. (2014). The study demonstrates the potential application of such compounds in NIR electrochromic devices.
Vascular Smooth Muscle Relaxants and Antihypertensive Agents
- Abou-Gharbia et al. (1984) explored tetrahydropyrrolo[1,2-a]pyrido[3,2-a]pyrazines for their ability to relax aortic smooth muscle and antihypertensive activity Abou-Gharbia et al. (1984). This highlights the potential of structurally related compounds in cardiovascular therapeutics.
Anticancer Agents
- Wang et al. (2011) synthesized gold(III) complexes of derivatives similar to the compound and tested their cytotoxicity Wang et al. (2011). Their research contributes to the understanding of the anticancer potential of such compounds.
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-26-16-5-6-19(27-2)17(14-16)23-21(28)25-13-12-24-11-3-4-18(24)20(25)15-7-9-22-10-8-15/h3-11,14,20H,12-13H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHXARPUFSIUPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)N2CCN3C=CC=C3C2C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide |
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